molecular formula C14H15ClN2O2S B8442266 N-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

N-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

Cat. No. B8442266
M. Wt: 310.8 g/mol
InChI Key: LKPXIOHFSPWUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C14H15ClN2O2S and its molecular weight is 310.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c1-2-20(18,19)17(11-12-4-3-9-16-10-12)14-7-5-13(15)6-8-14/h3-10H,2,11H2,1H3

InChI Key

LKPXIOHFSPWUMN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 4.37 g. portion of 3-(4-chlorophenylaminomethyl)pyridine was dissolved in 20 ml. of dichloromethane, and 4.1 g. of potassium carbonate and 3.8 g. of ethanesulfonyl chloride were added. The mixture was stirred under gentle reflux overnight, and was then allowed to stand for several days at ambient temperature. The mixture was extracted with water, dried over magnesium sulfate and filtered. The residue was taken up in chloroform and purified over silica gel, eluting with chloroform. The product-containing fractions were collected and evaporated under vacuum to obtain 1 g. of the desired product, m.p. 104°-106°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.